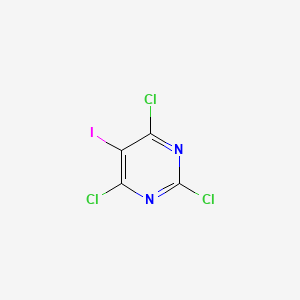
2,4,6-Trichloro-5-iodopyrimidine
カタログ番号 B2575347
CAS番号:
1137576-61-4
分子量: 309.31
InChIキー: MFBKQYDNIUTLRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
2,4,6-Trichloro-5-iodopyrimidine is a chemical compound with the linear formula C4Cl3IN2 . It has a molecular weight of 309.32 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4Cl3IN2/c5-2-1(8)3(6)10-4(7)9-2 . This indicates the presence of 4 carbon atoms, 3 chlorine atoms, 1 iodine atom, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a melting point of 97-98 degrees Celsius . The compound is typically stored at room temperature .科学的研究の応用
Synthesis of Triarylpyridines
- 2,4,6-Trichloro-5-iodopyrimidine is integral in synthesizing 2,4,6-triarylpyridines, which have broad biological and pharmaceutical applications. These include use as anticonvulsants, anesthetics, antimalarials, vasodilators, and anti-epileptics. Additionally, their pesticidal, fungicidal, and herbicidal properties make them valuable in agrochemicals. They also find applications in photodynamic cell-specific cancer therapy due to their structural relation to certain photosensitizers (Maleki, 2015).
Photoreactions and High-Energy Applications
- The compound plays a role in the study of high-energy materials, particularly in the decomposition of 2,4,6-triazidopyrimidine. This decomposition is crucial for the preparation of carbon nitrides, a material with significant potential in various technological applications. The photodecomposition of these compounds has been extensively studied using techniques like electron paramagnetic resonance (EPR) spectroscopy (Chapyshev et al., 2014).
Chemical Synthesis and Material Science
- In material science, this compound aids in the synthesis of various pyrimidine derivatives with applications in different fields, including the creation of novel materials and intermediates for further chemical reactions. These derivatives are studied for their crystal structure and potential in forming new materials (Chapyshev et al., 2018).
Spectroscopic Studies and Vibrational Analysis
- The compound has been used in spectroscopic studies to understand the coupling of vibrations in pyrimidines. This is important for comprehending the molecular structure and behavior of such compounds under various conditions (Gauthier & Lebas, 1979).
Use in Palladium-Catalyzed Reactions
- It serves as an intermediate in palladium-catalyzed cross-coupling reactions. These reactions are crucial for creating a wide range of substituted pyrimidine compounds, which have diverse applications in chemical synthesis (Goodby et al., 1996).
Safety and Hazards
特性
IUPAC Name |
2,4,6-trichloro-5-iodopyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3IN2/c5-2-1(8)3(6)10-4(7)9-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKQYDNIUTLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1137576-61-4 | |
| Record name | 2,4,6-trichloro-5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


A dry, argon-filled Schlenk tube with a magnetic stirrer bar and septum is initially charged with 2,4,6-trichloropyrimidine (184 mg, 1 mmol) in anhydrous THF (1 ml). After adding (TMP)2Zn.MgCl2 (3.16 ml, 1.2 mmol) at 25° C., the mixture is stirred for 1 h. Then a solution of iodine (355 mg, 1.4 mmol), dissolved in anhydrous THF (2 ml), is added dropwise and the reaction mixture is stirred at 25° C. for 1 h. After dilution with aqueous sat. NH4Cl solution (30 ml) and extraction with ethyl acetate (3×30 ml), the combined organic phases are dried over Na2SO4, and distillative removal of the solvent and purification by column chromatography on silica gel (heptane:ethyl acetate) afforded the desired compound (240 mg, 78% of theory) as a colourless crystalline product.





Name
Yield
78%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

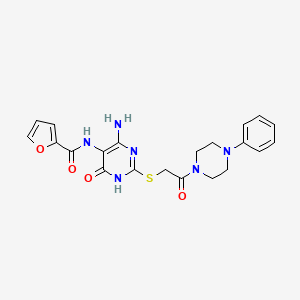
![1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2575265.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2575266.png)
![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2575268.png)
![5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2575269.png)
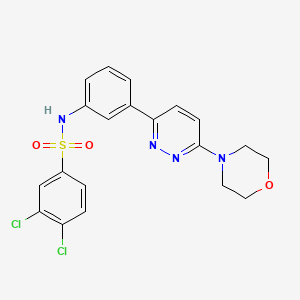
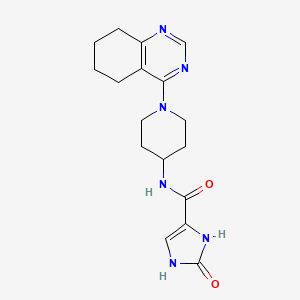
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2575273.png)
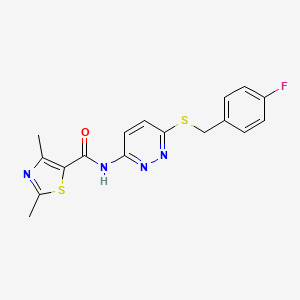
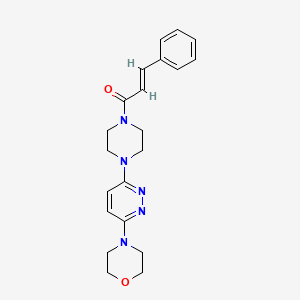

![5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575285.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide](/img/structure/B2575286.png)
![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)